1-ethyl-3,5-dimethyl-N-[2-(5-methyl-1H-indol-3-yl)ethyl]-1H-pyrazole-4-sulfonamide
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Overview
Description
1-ethyl-3,5-dimethyl-N-[2-(5-methyl-1H-indol-3-yl)ethyl]-1H-pyrazole-4-sulfonamide is a complex organic compound that features both indole and pyrazole moieties. These structures are known for their significant biological activities and are commonly found in various pharmaceuticals and natural products.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-3,5-dimethyl-N-[2-(5-methyl-1H-indol-3-yl)ethyl]-1H-pyrazole-4-sulfonamide typically involves multiple steps, starting with the preparation of the indole and pyrazole intermediates. The indole moiety can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The pyrazole moiety can be synthesized through the reaction of hydrazine with a 1,3-diketone .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques, and continuous flow chemistry to streamline the process .
Chemical Reactions Analysis
Types of Reactions
1-ethyl-3,5-dimethyl-N-[2-(5-methyl-1H-indol-3-yl)ethyl]-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction: The sulfonamide group can be reduced to form the corresponding amine.
Substitution: The pyrazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products
Oxidation: Indole-3-carboxylic acid derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
1-ethyl-3,5-dimethyl-N-[2-(5-methyl-1H-indol-3-yl)ethyl]-1H-pyrazole-4-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-ethyl-3,5-dimethyl-N-[2-(5-methyl-1H-indol-3-yl)ethyl]-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various receptors and enzymes, modulating their activity. The pyrazole moiety can also bind to specific proteins, affecting their function. These interactions can lead to various biological effects, such as inhibition of cell proliferation and induction of apoptosis.
Comparison with Similar Compounds
Similar Compounds
1-ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide: Lacks the indole moiety, resulting in different biological activities.
N-[2-(5-methyl-1H-indol-3-yl)ethyl]-1H-pyrazole-4-sulfonamide: Lacks the ethyl and dimethyl groups on the pyrazole ring, affecting its chemical reactivity.
Uniqueness
1-ethyl-3,5-dimethyl-N-[2-(5-methyl-1H-indol-3-yl)ethyl]-1H-pyrazole-4-sulfonamide is unique due to the presence of both indole and pyrazole moieties, which confer a combination of biological activities and chemical reactivity not found in other similar compounds.
Properties
Molecular Formula |
C18H24N4O2S |
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Molecular Weight |
360.5 g/mol |
IUPAC Name |
1-ethyl-3,5-dimethyl-N-[2-(5-methyl-1H-indol-3-yl)ethyl]pyrazole-4-sulfonamide |
InChI |
InChI=1S/C18H24N4O2S/c1-5-22-14(4)18(13(3)21-22)25(23,24)20-9-8-15-11-19-17-7-6-12(2)10-16(15)17/h6-7,10-11,19-20H,5,8-9H2,1-4H3 |
InChI Key |
YIGYCQKNJPNVLM-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C(=N1)C)S(=O)(=O)NCCC2=CNC3=C2C=C(C=C3)C)C |
Origin of Product |
United States |
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